molecular formula C13H12BrN3OS B2831228 [2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-bromophenyl)methanone CAS No. 118068-56-7

[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-bromophenyl)methanone

Cat. No.: B2831228
CAS No.: 118068-56-7
M. Wt: 338.22
InChI Key: RMBRASBYUXFJAE-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thiourea and allylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The intermediate product, 2-(allylamino)-4-amino-1,3-thiazole, is then subjected to further reactions to introduce the methanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone is investigated for its potential as an antimicrobial and anticancer agent. Its thiazole ring is known to exhibit biological activity, making it a promising candidate for drug development.

Industry

In industrial applications, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-phenylthiazole
  • 2-Allylamino-4-phenylthiazole
  • 2-Amino-4-(4-bromophenyl)thiazole

Uniqueness

Compared to similar compounds, 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone is unique due to the presence of both allylamino and amino groups on the thiazole ring. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, the bromophenyl group adds to its versatility in substitution reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3OS/c1-2-7-16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h2-6H,1,7,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBRASBYUXFJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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